molecular formula C9H18N2 B8012540 1,9-二氮杂螺[5.5]十一烷

1,9-二氮杂螺[5.5]十一烷

货号 B8012540
分子量: 154.25 g/mol
InChI 键: XLTAYZVSYHTRHI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,9-Diazaspiro[5.5]undecanes are dipiperidines spirofused at position 2 of one piperidine ring and at position 4 of the other . They have been studied for their biological activity and potential use in the treatment of various disorders, including obesity, pain, immune system disorders, cell signaling, cardiovascular, and psychotic disorders .


Synthesis Analysis

The synthesis of 1,9-Diazaspiro[5.5]undecane derivatives has been reported in the literature . For example, 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives have been synthesized and studied for their inhibitory activity against dengue virus type 2 .


Molecular Structure Analysis

The molecular structure of 1,9-Diazaspiro[5.5]undecane involves two piperidine rings spirofused at positions 2 and 4 . The majority of the compounds studied include an arene ring commonly fused at positions 4 and 5 of the diazaspiro core .

科学研究应用

  1. 生物活性与医学应用中的合成:Blanco-Ania 等人(2017 年)回顾了 1,9-二氮杂螺[5.5]十一烷的生物活性与合成,包括与芳烃和杂芳烃融合或在 2 位含有羰基的那些。他们指出其在治疗肥胖、疼痛、免疫系统疾病、细胞信号问题、心血管疾病和精神疾病方面的潜在用途 (Blanco‐Ania, Heus, & Rutjes, 2017).

  2. 药物发现支架:Jenkins 等人(2009 年)合成了受生物活性天然产物启发的具有新颖螺状结构的支架,包括 1,9-二氮杂螺[5.5]十一烷,使用闭环复分解(RCM)作为关键步骤。这些支架作为构建模块,用于开发潜在候选药物库 (Jenkins et al., 2009).

  3. 趋化因子介导的疾病治疗:Norman(2007 年)描述了将 1,9-二氮杂螺[5.5]十一烷衍生物用作 CCR8 拮抗剂,在治疗趋化因子介导的疾病,特别是哮喘、慢性阻塞性肺疾病和鼻炎等呼吸道疾病方面具有潜在应用 (Norman, 2007).

  4. 抗高血压药:Clark 等人(1983 年)制备了 41 种 9-取代的 1-氧杂-4,9-二氮杂螺[5.5]十一烷-3-酮,并在大鼠中测试了它们的抗高血压特性。他们发现某些化合物表现出显著的活性,表明它们作为抗高血压药的潜力 (Clark et al., 1983).

  5. 衍生物的合成技术:Parameswarappa 和 Pigge(2011 年)描述了一种通过 4-取代吡啶的分子内螺环化构建 3,9-二氮杂螺[5.5]十一烷衍生物的方法。该过程涉及吡啶环的原位活化,然后加入 β-二羰基亲核试剂 (Parameswarappa & Pigge, 2011).

  6. 治疗应用拮抗剂的开发:Yang 等人(2009 年)发现了新型的 3,9-二氮杂螺[5.5]十一烷 CCR5 拮抗剂系列,突出了它们的抗病毒活性和作为药理学相关剂的潜力 (Yang et al., 2009).

  7. 杂环的无催化剂合成:Aggarwal 等人(2014 年)通过双迈克尔加成反应合成了二氮杂螺化合物,无需催化剂。这种方法在短时间内以高收率提供了有效的生产 (Aggarwal, Vij, & Khurana, 2014).

  8. 光物理研究和 TDDFT 计算:Aggarwal 和 Khurana(2015 年)对二氮杂螺化合物进行了光物理研究和溶剂化变色分析,使用 TDDFT 计算来探索它们的光谱性质。这项研究有助于理解这些化合物的电子和光学性质 (Aggarwal & Khurana, 2015).

  9. 慢性肾脏病治疗:Kato 等人(2014 年)发现 1-氧杂-4,9-二氮杂螺[5.5]十一烷基三取代脲类是有效的可溶性环氧化物水解酶抑制剂,具有治疗慢性肾脏病的潜力。他们的研究突出了这些化合物的口服生物利用度和治疗潜力 (Kato et al., 2014).

  10. 糖蛋白 IIb-IIla 拮抗剂用于抑制血小板聚集:Smyth 等人(2001 年)合成了含有 3,9-二氮杂螺[5.5]十一烷核心的新型糖蛋白 IIb-IIla 拮抗剂。这些化合物表现出作为血小板聚集抑制剂的有效活性,证明了螺环结构在医学应用中的多功能性 (Smyth et al., 2001).

作用机制

The mechanism of action of 1,9-Diazaspiro[5.5]undecane derivatives has been studied in the context of their biological activity. For instance, docking calculations identified NS5-methyltransferase as the most probable target for a series of 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives .

未来方向

The future directions for the study of 1,9-Diazaspiro[5.5]undecane and its derivatives could involve further exploration of their biological activity and potential therapeutic applications, as well as the development of more efficient synthesis methods .

属性

IUPAC Name

1,9-diazaspiro[5.5]undecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-2-6-11-9(3-1)4-7-10-8-5-9/h10-11H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTAYZVSYHTRHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2(C1)CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,9-Diazaspiro[5.5]undecane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,9-Diazaspiro[5.5]undecane
Reactant of Route 2
1,9-Diazaspiro[5.5]undecane
Reactant of Route 3
1,9-Diazaspiro[5.5]undecane
Reactant of Route 4
1,9-Diazaspiro[5.5]undecane
Reactant of Route 5
1,9-Diazaspiro[5.5]undecane
Reactant of Route 6
1,9-Diazaspiro[5.5]undecane

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。